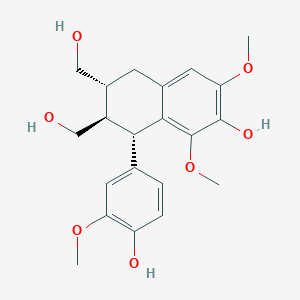

(+)-8-Methoxyisolariciresinol

概要

説明

(+)-8-Methoxyisolariciresinol: is a naturally occurring lignan, a type of phenolic compound found in various plants Lignans are known for their antioxidant properties and potential health benefits

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (+)-8-Methoxyisolariciresinol typically involves several steps, starting from simpler phenolic compounds. One common method includes the oxidative coupling of coniferyl alcohol derivatives, followed by methylation to introduce the methoxy group. The reaction conditions often require the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, and methylation agents like dimethyl sulfate or methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound from renewable resources. This method is advantageous due to its sustainability and potential for large-scale production.

化学反応の分析

Types of Reactions: (+)-8-Methoxyisolariciresinol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

科学的研究の応用

Antioxidant Activity

Research indicates that (+)-8-Methoxyisolariciresinol exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for reducing oxidative stress linked to various diseases.

Table 1: Antioxidant Activity Comparisons

| Compound | IC (μM) |

|---|---|

| This compound | 53 |

| Trolox | 30 |

| α-Tocopherol | 45 |

| BHA | 60 |

In comparative studies, the compound demonstrated an IC value of approximately 53 μM in DPPH radical scavenging assays, indicating its potential as a natural antioxidant comparable to established standards like Trolox and α-tocopherol .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in several studies. It has been found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its role in modulating inflammatory responses.

Case Study: Inhibition of NO Production

In a study involving RAW264.7 macrophages, treatment with this compound resulted in a significant reduction in NO levels with an IC value of approximately 10 μM, indicating strong anti-inflammatory activity that could be beneficial in conditions characterized by chronic inflammation .

Potential Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HCT-116 and Panc-1.

Table 2: Anticancer Activity Data

| Cell Line | IC (µg/mL) |

|---|---|

| HCT-116 | 0.077 |

| Panc-1 | 0.102 |

| NBT-T2 | 0.080 |

The compound exhibited effective cytotoxicity at low concentrations (IC values ranging from 0.077 to 0.102 µg/mL), highlighting its potential as a therapeutic agent against cancer .

Industrial Applications

In the industrial sector, this compound is utilized in developing natural antioxidants for food preservation and cosmetic formulations. Its antioxidant properties make it an attractive alternative to synthetic preservatives.

作用機序

The mechanism of action of (+)-8-Methoxyisolariciresinol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

類似化合物との比較

Secoisolariciresinol: Another lignan with similar antioxidant properties.

Matairesinol: Known for its potential health benefits and structural similarity.

Pinoresinol: A lignan with comparable biological activities.

Uniqueness: (+)-8-Methoxyisolariciresinol is unique due to its specific methoxy group, which may enhance its antioxidant properties and influence its biological activities differently compared to other lignans.

生物活性

(+)-8-Methoxyisolariciresinol is a lignan compound that has garnered attention for its diverse biological activities, particularly in the realms of antioxidant, anti-inflammatory, and potential anticancer effects. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of this compound.

- Molecular Formula : CHO

- Molecular Weight : 360.401 g/mol

- CAS Number : 548-29-8

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 584.1 ± 50.0 °C at 760 mmHg

- Flash Point : 307.1 ± 30.1 °C

These properties indicate that this compound is a stable compound suitable for various biological assays.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In a comparative study, it was shown to have a DPPH radical scavenging activity with an IC value of approximately 53 μM, which is comparable to other known antioxidants like Trolox and α-tocopherol .

Table 1: Antioxidant Activity Comparisons

| Compound | IC (μM) |

|---|---|

| This compound | 53 |

| Trolox | 30 |

| α-Tocopherol | 45 |

| BHA | 60 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in several studies. It has been found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its role in modulating inflammatory responses . The compound's mechanism appears to involve the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: Inhibition of NO Production

In a study involving RAW264.7 macrophages, treatment with this compound resulted in a significant reduction in NO levels with an IC value of approximately 10 μM . This indicates strong anti-inflammatory activity that could be beneficial in conditions characterized by chronic inflammation.

Potential Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including HCT-116 and Panc-1, with IC values indicating effective cytotoxicity at low concentrations (IC values ranging from 0.077 to 0.102 µg/mL) .

Table 2: Anticancer Activity Data

| Cell Line | IC (µg/mL) |

|---|---|

| HCT-116 | 0.077 |

| Panc-1 | 0.102 |

| NBT-T2 | 0.080 |

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

- Antioxidant Pathway : Enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Pathway : Inhibits NF-kB signaling, leading to reduced expression of inflammatory mediators.

- Apoptotic Pathway : Induces caspase activation and promotes mitochondrial membrane potential disruption in cancer cells.

特性

IUPAC Name |

(6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O7/c1-26-16-7-11(4-5-15(16)24)18-14(10-23)13(9-22)6-12-8-17(27-2)20(25)21(28-3)19(12)18/h4-5,7-8,13-14,18,22-25H,6,9-10H2,1-3H3/t13-,14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRAJLPWRSLALC-SUNYJGFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding (+)-8-Methoxyisolariciresinol and other lignans in plants like Justicia diffusa var. prostrata?

A1: Lignans are a class of natural products with a wide range of biological activities. Discovering new sources of lignans like this compound in plants like Justicia diffusa var. prostrata [] allows researchers to further investigate their potential medicinal properties and explore their use in drug development or as starting points for the synthesis of novel therapeutics.

Q2: Are there established analytical methods to identify and quantify lignans like this compound in plant extracts?

A2: Yes, researchers often utilize techniques like High-Performance Liquid Chromatography (HPLC) for the separation and analysis of lignan glycosides in plant extracts. For instance, one study successfully employed Reverse Phase-HPLC (RP-HPLC) to determine the content of four lignan glycosides, although not specifically this compound, in the roots of Gaultheria yunnanensis []. This demonstrates the applicability of such techniques for analyzing similar compounds in various plant species.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。